Deslorelin acetate is derived from modifications of natural GnRH. The compound was developed to enhance the biological activity and half-life of GnRH, making it more effective in inducing ovulation compared to its natural counterpart. Ovuplant was marketed in the late 1990s but has faced scrutiny regarding its efficacy and potential side effects, leading to its withdrawal from the U.S. market.
Ovuplant is classified as a reproductive hormone and falls under the category of gonadotropin-releasing hormone analogs. It is utilized in veterinary medicine, specifically for managing reproduction in horses.
The synthesis of deslorelin involves several steps of chemical modification of the natural GnRH peptide. Key modifications include:
The synthesis typically employs solid-phase peptide synthesis techniques, allowing for precise control over the sequence and modifications of the peptide. The resulting product is then formulated into a biodegradable capsule for slow release.
Deslorelin acetate has a complex molecular structure characterized by a decapeptide chain with specific amino acid substitutions. The structural formula includes:
The molecular formula for deslorelin acetate is , with a molecular weight of approximately 1,187.4 g/mol. The compound's structure allows it to bind effectively to GnRH receptors, facilitating its action in inducing ovulation.
Deslorelin acetate functions through specific biochemical reactions:
The pharmacokinetics of deslorelin indicate a prolonged half-life due to its slow release from the biodegradable capsule, allowing for sustained action compared to bolus injections.
The mechanism by which Ovuplant induces ovulation involves:
Clinical studies indicate that administration of Ovuplant results in ovulation occurring within 36-48 hours post-injection in most mares, demonstrating its effectiveness as an ovulation inducer.
Ovuplant is primarily used in veterinary medicine for:
Ovuplant (deslorelin acetate) is a potent GnRH agonist that initially stimulates gonadotropin release but subsequently induces pituitary desensitization through receptor downregulation. In equine models, continuous deslorelin exposure suppresses follicle-stimulating hormone (FSH) secretion by 30–50% during diestrus, disrupting follicular wave emergence. This suppression is attributed to prolonged receptor occupancy, which internalizes pituitary GnRH receptors and uncouples intracellular signaling pathways, leading to reduced FSH synthesis [1] [5].
Key dynamics include:
Table 1: Pituitary Hormone Dynamics Post-Ovuplant Administration
Parameter | Implant Not Removed | Implant Removed (48h) |
---|---|---|
FSH on Day 10 (ng/mL) | 1.2 ± 0.2* | 1.8 ± 0.3 |
LH on Day 7 (mIU/mL) | 1.2 ± 0.8* | 2.1 ± 0.6 |
Interovulatory Interval | 25.8 ± 2.9 days* | 19.4 ± 0.3 days |
**P<0.05 vs. removed group [5] [9]*
Deslorelin triggers a predictable LH surge by mimicking endogenous GnRH pulses, with distinct temporal and dose-dependent characteristics:
Ovuplant modulates folliculogenesis and steroidogenesis through gonadotropin-mediated pathways:
Table 2: Ovarian Impacts of Ovuplant With/Without Implant Removal
Parameter | No Removal | Removal at 48h |
---|---|---|
Day 14 Follicle (mm) | 19.0 ± 2.1* | 30.5 ± 2.0 |
Progesterone (nmol/L) | 18.3 ± 3.1 | 35.7 ± 4.2* |
HSD3B2 Expression | ↓↓ | ↑↑↑ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7